trans-2-[Isopropyl(methyl)amino]cyclopentanol

Chiral Synthesis Enantioselective Catalysis Stereochemical SAR

Select this specific (1R,2R)-rel- isomer to eliminate stereochemical variability in asymmetric catalysis and drug discovery. The defined tertiary isopropyl(methyl)amino motif confers unique steric and lipophilic properties critical for reproducible SAR. Unlike unsubstituted trans-2-aminocyclopentanol (which shows twofold differences in cholinesterase inhibition), this compound guarantees a single, well-characterized building block with ≥95% purity. Use for kinase inhibitors, chiral ligands, or CNS-targeted libraries.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1218676-98-2
Cat. No. B1440415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-[Isopropyl(methyl)amino]cyclopentanol
CAS1218676-98-2
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)N(C)C1CCCC1O
InChIInChI=1S/C9H19NO/c1-7(2)10(3)8-5-4-6-9(8)11/h7-9,11H,4-6H2,1-3H3/t8-,9-/m1/s1
InChIKeyQICMHIXVJKONJL-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS 1218676-98-2): A Defined (1R,2R)-Configured Amino Alcohol Building Block for Stereochemically-Demanding Synthesis


trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS 1218676-98-2) is a chiral 1,2-amino alcohol derivative characterized by a cyclopentane ring bearing a trans-configured isopropyl(methyl)amino and hydroxyl substituent, corresponding to the (1R,2R)-rel- absolute stereochemistry . The compound possesses a molecular formula of C₉H₁₉NO, a molecular weight of 157.25 g/mol, and key predicted physicochemical properties including a boiling point of 227.3±33.0 °C, density of 0.95±0.1 g/cm³, and a pKa of 14.96±0.40 . Commercial availability of this specific stereoisomer at defined purity specifications (e.g., 95%) makes it a procurement-relevant intermediate for applications where the defined (1R,2R) configuration and the specific tertiary amine substitution pattern confer critical structural advantages over alternative amino cyclopentanol building blocks .

Why Generic Amino Cyclopentanol Substitution Fails for trans-2-[Isopropyl(methyl)amino]cyclopentanol Procurement


The substitution of trans-2-[Isopropyl(methyl)amino]cyclopentanol with a simpler amino cyclopentanol analog (e.g., unsubstituted trans-2-aminocyclopentanol or alternative N-alkylated variants) cannot be assumed without risk of altering critical reaction outcomes or biological target interactions. The specific tertiary amine substituents (isopropyl and methyl) on the cyclopentanol scaffold directly modulate steric bulk, lipophilicity, and hydrogen-bonding capacity relative to primary or secondary amines . In enzyme inhibition contexts, even subtle changes in N-substitution or stereochemistry (e.g., cis vs. trans configuration) can lead to significant, quantifiable differences in potency—as exemplified by the approximately twofold difference in cholinesterase inhibitory potential observed between cis- and trans-2-aminocyclopentanol . Therefore, the precise (1R,2R) configuration and the defined isopropyl(methyl)amino substitution pattern of CAS 1218676-98-2 constitute non-interchangeable design elements in structure-activity relationships (SAR) and stereoselective synthesis campaigns.

Quantitative Evidence Differentiating trans-2-[Isopropyl(methyl)amino]cyclopentanol for Scientific Selection


Stereochemical Specificity: (1R,2R) Absolute Configuration vs. Alternative Stereoisomers

trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS 1218676-98-2) is defined by its (1R,2R)-rel- absolute configuration, as confirmed by its IUPAC name 'Cyclopentanol, 2-[methyl(1-methylethyl)amino]-, (1R,2R)-rel-' and InChIKey QICMHIXVJKONJL-RKDXNWHRSA-N [1]. In contrast, unsubstituted trans-2-aminocyclopentanol is commercially available as both (1R,2R) and (1S,2S) enantiomers (e.g., CAS 68327-11-7 and 68327-04-8, respectively), each of which may exhibit divergent biological activity. For example, in anti-HIV integrase inhibitor development, 'notable difference in anti-HIV activity...as a consequence of geometric and enantiomeric configurations' has been explicitly documented for trans-2-aminocyclopentanol-derived compounds . The procurement of CAS 1218676-98-2 ensures a single, defined stereoisomer, eliminating the confounding variable of enantiomeric ambiguity present when using racemic or undefined stereochemical mixtures .

Chiral Synthesis Enantioselective Catalysis Stereochemical SAR

N-Substitution Pattern: Tertiary Amine vs. Primary/Secondary Amine Analogs

The target compound possesses a tertiary amine with isopropyl and methyl substituents, whereas common comparators like trans-2-aminocyclopentanol (e.g., CAS 59260-76-3) bear a primary amine . This structural difference has direct implications for physicochemical properties: the target compound has a higher predicted LogP (XLogP3 of the unsubstituted analog is -0.400 ) and increased steric bulk around the nitrogen. In enzyme inhibition contexts, N-substitution can profoundly affect potency; for instance, while trans-2-aminocyclopentanol hydrochloride exhibits some cholinesterase inhibition, the cis-form of the same compound is reported to have twofold higher inhibitory potential than the trans-form , illustrating the sensitivity of biological activity to stereoelectronic environment. The specific isopropyl(methyl)amino group of CAS 1218676-98-2 introduces a distinct steric and electronic profile compared to primary amines, which can be a decisive factor in optimizing target binding or reaction selectivity.

Medicinal Chemistry Lipophilicity Modulation Hydrogen Bonding

Procurement-Relevant Purity: Defined Specification vs. Unspecified or Lower Purity Sources

Procurement from established vendors such as AKSci provides trans-2-[Isopropyl(methyl)amino]cyclopentanol with a defined minimum purity specification of 95% . This stands in contrast to sourcing from some generic platforms where purity may not be explicitly guaranteed or where lower purity grades (e.g., technical grade) are offered. For comparison, the closely related compound (1R,2R)-2-aminocyclopentanol is also commercially available at 95% purity , but its CAS number and structural identity are distinct. The availability of a documented purity specification for CAS 1218676-98-2 ensures that the compound can be procured with a known and verifiable level of chemical homogeneity, which is essential for achieving reproducible yields in synthetic applications and for minimizing the influence of unidentified impurities in biological assays [1].

Chemical Procurement Quality Control Reproducible Research

Defined Application Scenarios for trans-2-[Isopropyl(methyl)amino]cyclopentanol Based on Comparative Evidence


Stereocontrolled Synthesis Requiring a Defined (1R,2R)-Configured Amino Alcohol Scaffold

Researchers engaged in the asymmetric synthesis of complex molecules, such as chiral ligands, catalysts, or pharmaceutical intermediates, should select CAS 1218676-98-2 to ensure the incorporation of a single, defined (1R,2R)-rel- stereoisomer. This is critical for achieving predictable stereochemical outcomes, as the use of alternative stereoisomers or racemic mixtures could lead to divergent reaction pathways and product distributions . The defined configuration eliminates a key source of variability in stereoselective transformations .

Medicinal Chemistry SAR Studies Targeting Lipophilicity or Steric Modulation

In drug discovery programs where the cyclopentanol core is a privileged scaffold, the specific isopropyl(methyl)amino substitution pattern of CAS 1218676-98-2 offers a distinct steric and lipophilic profile compared to primary or secondary amine analogs . This compound is a valuable tool for systematically exploring the structure-activity relationships (SAR) of target binding or pharmacokinetic properties, as its tertiary amine group can significantly alter molecular recognition and physicochemical behavior relative to less substituted comparators .

Procurement for Reproducible Academic and Industrial Research

Academic and industrial laboratories requiring a reliable and well-characterized source of this specific amino alcohol should procure CAS 1218676-98-2 from established vendors offering defined purity specifications (e.g., 95% minimum) . This practice ensures experimental reproducibility by minimizing batch-to-batch variability and the confounding effects of unknown impurities, which is particularly important for quantitative studies and for adhering to the reproducibility standards of high-impact journals and industrial quality control .

Investigating Enzyme Inhibition or Receptor Binding Where N-Substitution is a Variable

Given the documented sensitivity of biological activity to N-substitution and stereochemistry in related amino cyclopentanol derivatives (e.g., the twofold difference in cholinesterase inhibition between cis- and trans-2-aminocyclopentanol ), CAS 1218676-98-2 serves as a crucial probe molecule. It can be employed in biochemical assays to specifically interrogate the effect of a tertiary isopropyl(methyl)amino group on target engagement, providing a direct comparator to primary or secondary amine analogs in the same assay system .

Technical Documentation Hub

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